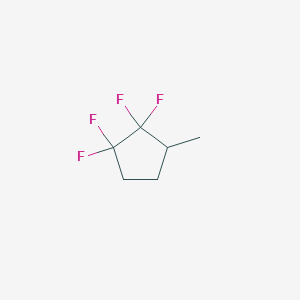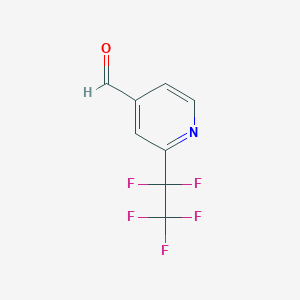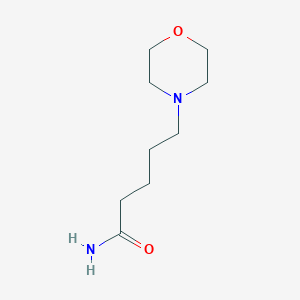
5-Morpholinopentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Morpholinopentanamide: is an organic compound that belongs to the class of amides It features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms, attached to a pentanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholinopentanamide typically involves the reaction of morpholine with a pentanoyl chloride or pentanoic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. A common procedure involves dissolving morpholine in an organic solvent such as dichloromethane, followed by the slow addition of pentanoyl chloride. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction. The product is isolated by washing with water, drying over anhydrous sodium sulfate, and evaporating the solvent under reduced pressure.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Morpholinopentanamide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide can be reduced to form amines.
Substitution: The hydrogen atoms on the morpholine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Pentanoic acid derivatives.
Reduction: Pentylamine derivatives.
Substitution: Halogenated morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Morpholinopentanamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its morpholine ring is known to enhance the bioavailability and stability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to form stable amide linkages makes it a valuable component in the manufacture of high-performance materials.
Wirkmechanismus
The mechanism of action of 5-Morpholinopentanamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes by binding to their active sites. The morpholine ring can interact with amino acid residues in the enzyme, preventing substrate binding and subsequent catalysis. In other applications, the compound may act as a ligand, forming complexes with metal ions or other molecules.
Vergleich Mit ähnlichen Verbindungen
N-Methylmorpholine: Similar structure but with a methyl group attached to the nitrogen atom.
Morpholine: Lacks the pentanamide chain.
N-Ethylmorpholine: Similar structure but with an ethyl group attached to the nitrogen atom.
Uniqueness: 5-Morpholinopentanamide is unique due to the presence of both a morpholine ring and a pentanamide chain. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of the morpholine ring enhances its solubility and stability, while the pentanamide chain provides a site for further functionalization.
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
5-morpholin-4-ylpentanamide |
InChI |
InChI=1S/C9H18N2O2/c10-9(12)3-1-2-4-11-5-7-13-8-6-11/h1-8H2,(H2,10,12) |
InChI-Schlüssel |
VNGOWEUCQDAMSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


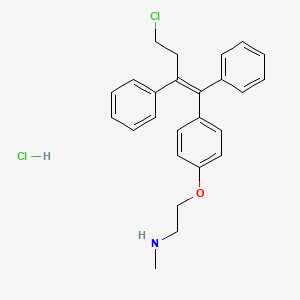
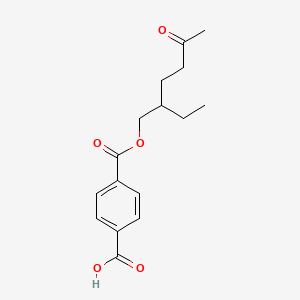
![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)
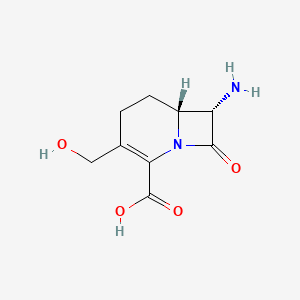


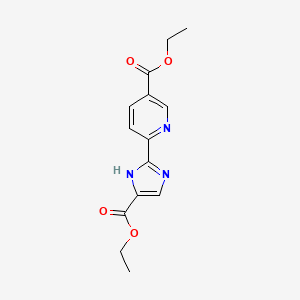
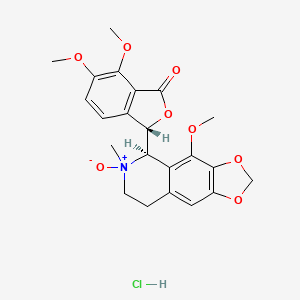
![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)


